![molecular formula C12H13NO4 B1306393 2-(2-Methoxyethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid CAS No. 436093-44-6](/img/structure/B1306393.png)
2-(2-Methoxyethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid
Overview
Description
The compound 2-(2-Methoxyethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid is a derivative of isoindole, which is a structural motif found in various pharmacologically active molecules. The isoindole core is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The compound contains additional functional groups, including a methoxyethyl side chain, a ketone (oxo) group, and a carboxylic acid moiety.
Synthesis Analysis
The synthesis of related isoindole derivatives can be inferred from the literature. For instance, the synthesis of 3,4-dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids involves the condensation of salicylamide with various aldehydes and ketones, followed by hydrolysis of the resulting esters . Although the target compound is not a benzoxazine, the principles of cyclization and functional group interconversion could be relevant. Similarly, the synthesis of isoxazole- and oxazole-4-carboxylic acids derivatives through controlled isomerization suggests that metal-catalyzed reactions could be employed to manipulate the isoindole framework .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a dihydroisoindole core, indicating partial saturation of the isoindole system. The methoxyethyl group would provide steric bulk and could influence the compound's conformation. The oxo group introduces a carbonyl functionality, which is a key site for chemical reactivity. The carboxylic acid group is a common functional group that can engage in hydrogen bonding and can be modified through various chemical reactions.
Chemical Reactions Analysis
The chemical reactivity of the compound would likely involve the carboxylic acid and ketone functionalities. The carboxylic acid could be converted into various derivatives, such as esters, amides, or anhydrides. The ketone could undergo reactions typical of carbonyl compounds, such as nucleophilic addition or reduction. The presence of the methoxyethyl group could also influence the reactivity by steric hindrance or through its electron-donating effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. The carboxylic acid group would confer acidity to the molecule, potentially allowing for salt formation with bases. The ketone group would contribute to the compound's polarity and could affect its solubility in organic solvents. The methoxyethyl group would add to the molecule's overall hydrophobic character. The compound's melting point, boiling point, and solubility would be key physical properties determined by its molecular structure.
Scientific Research Applications
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including structurally related compounds, have been highlighted for their inhibitory effects on microbes used in the fermentative production of biorenewable chemicals. Understanding these effects is crucial for developing strategies to engineer more robust microbial strains. This knowledge assists in overcoming the limitations imposed by the inhibitory nature of carboxylic acids on microbial fermentation processes, aiming for higher yields and product titers in industrial applications (Jarboe et al., 2013).
Biomass Conversion and Sustainable Chemicals
The conversion of plant biomass into furan derivatives, including the role of carboxylic acids, opens avenues for replacing non-renewable hydrocarbon sources. This research underscores the significance of carboxylic acids and their derivatives in producing sustainable polymers, fuels, and various chemicals, thereby contributing to a bio-based economy (Chernyshev et al., 2017).
Antioxidant, Microbial, and Cytotoxic Activity
The biological activities of natural carboxylic acids, such as their antioxidant, antimicrobial, and cytotoxic properties, have been extensively reviewed. These studies aim to correlate structural differences of selected carboxylic acids with their bioactivity, providing insights into their potential therapeutic applications (Godlewska-Żyłkiewicz et al., 2020).
Novel Carboxylic Acid Bioisosteres in Drug Design
The exploration of novel carboxylic acid bioisosteres highlights the ongoing interest in developing carboxylic acid substitutes that exhibit improved pharmacological profiles. This area of research is pivotal in overcoming the challenges of traditional carboxylic acid-containing drugs, including toxicity, metabolic stability, and membrane permeability issues (Horgan & O’Sullivan, 2021).
Extraction and Purification Technologies
Advancements in the extraction and purification of carboxylic acids from aqueous streams, utilizing organic solvents and supercritical fluids, are critical for the recovery of these valuable chemicals from dilute industrial effluents. This research is instrumental in enhancing the economic feasibility and environmental sustainability of carboxylic acid production processes (Sprakel & Schuur, 2019).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as 2’-o-(2-methoxyethyl) or 2’-moe-modified antisense oligonucleotides, have been used in clinical trials for various diseases . These compounds typically target specific RNA sequences, thereby modulating gene expression .
Mode of Action
Based on its structural similarity to 2’-moe-modified antisense oligonucleotides, it may interact with its targets through complementary base pairing . This interaction can lead to the modulation of gene expression, potentially resulting in therapeutic effects .
Biochemical Pathways
Compounds with similar structures, such as 2’-moe-modified antisense oligonucleotides, have been known to affect various cellular processes . For instance, they can inhibit the production of specific proteins by binding to the corresponding mRNA sequences .
Pharmacokinetics
They are known to be resistant to nuclease metabolism in both plasma and tissue, which contributes to their stability .
Result of Action
Based on its structural similarity to 2’-moe-modified antisense oligonucleotides, it may result in the modulation of gene expression, potentially leading to therapeutic effects .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds, such as 2’-moe-modified antisense oligonucleotides, can be influenced by various factors, including temperature, ph, and the presence of nucleases .
Safety and Hazards
properties
IUPAC Name |
2-(2-methoxyethyl)-3-oxo-1H-isoindole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-17-6-5-13-7-8-3-2-4-9(12(15)16)10(8)11(13)14/h2-4H,5-7H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJVIOXYXZBTEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2=C(C1=O)C(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389972 | |
Record name | 2-(2-Methoxyethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
436093-44-6 | |
Record name | 2,3-Dihydro-2-(2-methoxyethyl)-3-oxo-1H-isoindole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436093-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Methoxyethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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